molecular formula C21H19Cl2NO5S B451144 6-({[4-(3,4-DICHLOROPHENYL)-3-(ETHOXYCARBONYL)-2-THIENYL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID

6-({[4-(3,4-DICHLOROPHENYL)-3-(ETHOXYCARBONYL)-2-THIENYL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID

Cat. No.: B451144
M. Wt: 468.3g/mol
InChI Key: BNCLUKHSEJVMNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-({[4-(3,4-DICHLOROPHENYL)-3-(ETHOXYCARBONYL)-2-THIENYL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a dichlorophenyl group, an ethoxycarbonyl group, and a thienyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[4-(3,4-DICHLOROPHENYL)-3-(ETHOXYCARBONYL)-2-THIENYL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

6-({[4-(3,4-DICHLOROPHENYL)-3-(ETHOXYCARBONYL)-2-THIENYL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for Suzuki–Miyaura coupling). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

6-({[4-(3,4-DICHLOROPHENYL)-3-(ETHOXYCARBONYL)-2-THIENYL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-({[4-(3,4-DICHLOROPHENYL)-3-(ETHOXYCARBONYL)-2-THIENYL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-({[4-(3,4-DICHLOROPHENYL)-3-(ETHOXYCARBONYL)-2-THIENYL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H19Cl2NO5S

Molecular Weight

468.3g/mol

IUPAC Name

6-[[4-(3,4-dichlorophenyl)-3-ethoxycarbonylthiophen-2-yl]carbamoyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C21H19Cl2NO5S/c1-2-29-21(28)17-14(11-7-8-15(22)16(23)9-11)10-30-19(17)24-18(25)12-5-3-4-6-13(12)20(26)27/h3-4,7-10,12-13H,2,5-6H2,1H3,(H,24,25)(H,26,27)

InChI Key

BNCLUKHSEJVMNQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)Cl)Cl)NC(=O)C3CC=CCC3C(=O)O

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)Cl)Cl)NC(=O)C3CC=CCC3C(=O)O

Origin of Product

United States

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